butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate
Description
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate is a heterocyclic compound featuring an indazole core substituted with a diethylaminoethoxy group at position 3 and a butyl benzoate moiety at position 2.
Properties
CAS No. |
20954-13-6 |
|---|---|
Molecular Formula |
C24H31N3O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate |
InChI |
InChI=1S/C24H31N3O3/c1-4-7-17-30-24(28)19-12-14-20(15-13-19)27-22-11-9-8-10-21(22)23(25-27)29-18-16-26(5-2)6-3/h8-15H,4-7,16-18H2,1-3H3 |
InChI Key |
GEGOSYSUUBBOQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted analogs .
Scientific Research Applications
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications
Mechanism of Action
The mechanism of action of butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group may facilitate binding to these targets, while the indazole ring and benzoate ester contribute to the overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Modified Amino Substituents
Compound 1 : Butyl 4-[3-(2-piperidin-1-ylethoxy)indazol-1-yl]benzoate (CAS 507244-69-1 and 22577-66-8)
- Core Structure : Indazole with butyl benzoate at position 3.
- Substituent : Piperidine (6-membered saturated amine) replaces diethylamine in the ethoxy side chain.
- Key Differences: Solubility: Piperidine’s cyclic structure may enhance lipophilicity compared to the linear diethylamino group. Bioactivity: Piperidine derivatives often exhibit stronger receptor binding due to conformational rigidity .
Compound 2: Amiodarone Hydrochloride (C25H29I2NO3•HCl, CAS 19774-82-4)
- Core Structure : Benzofuran linked to a diiodophenyl ketone.
- Substituent: Diethylaminoethoxy group at position 4 of the phenyl ring.
- Key Differences :
Benzimidazole Derivatives with Aminoethoxy Chains
Compound 3: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Core Structure : Benzimidazole instead of indazole.
- Substituent: Hydroxyethyl-benzylamino group at position 4.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Diethylamino vs. Piperidine: The diethylamino group in the target compound likely improves aqueous solubility compared to piperidine analogs, making it more suitable for oral administration. However, piperidine’s rigidity could enhance target affinity in kinase inhibitors .
- Indazole vs.
- Therapeutic Potential: While amiodarone’s success highlights the diethylaminoethoxy group’s utility in cardiovascular drugs, the target compound’s indazole-benzoate framework may expand applications to oncology or inflammation .
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